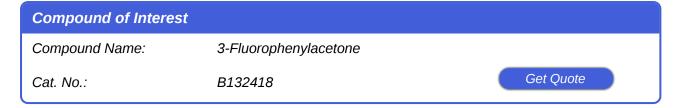


# Spectroscopic Analysis of 3-Fluorophenylacetone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorophenylacetone** (also known as 1-(3-fluorophenyl)propan-2-one), a key intermediate in the synthesis of various pharmaceutical compounds. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **3-Fluorophenylacetone**. Due to the limited availability of public experimental data, some values are predicted based on the analysis of similar chemical structures and established spectroscopic principles.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While experimental <sup>1</sup>H and <sup>13</sup>C NMR data with full assignments for **3-Fluorophenylacetone** are not readily available in public databases, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure. The fluorine atom at the meta position on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons through inductive and mesomeric effects.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **3-Fluorophenylacetone** 



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30-7.40	m	1H	Ar-H
~7.00-7.10	m	3H	Ar-H
3.75	S	2H	-CH <sub>2</sub> -
2.15	S	3H	-CH₃

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3-Fluorophenylacetone** 

Assignment
C=O
C-F
Ar-C
Ar-CH
Ar-CH
Ar-CH
Ar-CH
-CH <sub>2</sub> -
-CH₃

### **Infrared (IR) Spectroscopy**

The IR spectrum of **3-Fluorophenylacetone** is expected to show characteristic absorption bands corresponding to its functional groups.[1]

Table 3: Characteristic IR Absorption Bands for **3-Fluorophenylacetone** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3070-3030	Medium	Aromatic C-H Stretch
~2925-2850	Medium	Aliphatic C-H Stretch
~1715	Strong	C=O (Ketone) Stretch
~1610, 1590, 1490	Medium-Strong	Aromatic C=C Stretch
~1250	Strong	C-F Stretch

### **Mass Spectrometry (MS)**

The electron ionization mass spectrum of **3-Fluorophenylacetone** is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is influenced by the presence of the carbonyl group and the fluorophenyl moiety. The most abundant fragments observed in the mass spectrum are listed in the table below.[1]

Table 4: Key Mass Spectrometry Data for 3-Fluorophenylacetone

m/z	Relative Intensity	Assignment
152	Moderate	[M]+ (Molecular Ion)
109	High	[M - CH <sub>3</sub> CO] <sup>+</sup>
83	Moderate	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

### **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluorophenylacetone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>). Transfer the solution to a 5 mm NMR tube.



- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program.
   Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

#### FT-IR Spectroscopy

- Sample Preparation (Neat): Place a small drop of liquid 3-Fluorophenylacetone directly onto the diamond crystal of an ATR-FTIR spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

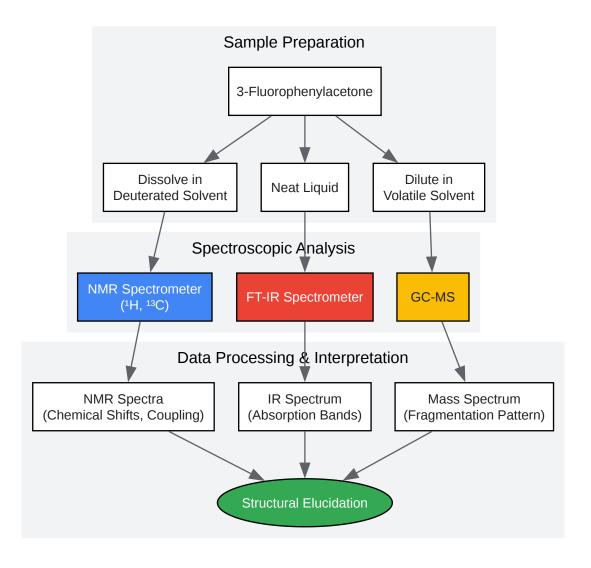
### **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation: Prepare a dilute solution of **3-Fluorophenylacetone** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject 1 μL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column). A typical temperature program would start at 50°C, hold for 1 minute, and then ramp up to 250°C at a rate of 10°C/min.
- MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically electron ionization at 70 eV). The mass spectrum is scanned over a range of m/z 40-400.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluorophenylacetone**.





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Caption: General workflow for spectroscopic analysis.

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#### References

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